1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one
Description
This compound features a tert-butylphenyl group linked via an ethanone bridge to a [1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl moiety. While direct pharmacological data for this compound is absent in the provided evidence, structural analogs suggest applications in anticancer or kinase-targeting therapies .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-18(2,3)14-9-7-13(8-10-14)15(22)12-23-17-20-19-16-6-4-5-11-21(16)17/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDLRBMWNMHEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one typically involves multiple steps, including the formation of the triazolopyridinylsulfanyl core and the subsequent attachment of the tert-butylphenyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazolopyridinylsulfanyl moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazolopyridinyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The triazolopyridinylsulfanyl moiety plays a crucial role in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone (CAS: 690643-07-3)
- Molecular Formula : C₁₆H₁₃N₃O₃S
- Molecular Weight : 327.36 g/mol
- Key Structural Differences :
- Replaces the tert-butylphenyl group with a 2,3-dihydrobenzodioxin ring.
- The benzodioxin group introduces increased polarity and hydrogen-bonding capacity compared to the hydrophobic tert-butyl substituent.
- Implications: Higher solubility in polar solvents due to the oxygen-rich benzodioxin ring. Potential differences in target binding due to altered electronic and steric effects .
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS: 374693-57-9)
- Molecular Formula : C₁₆H₁₈N₄OS₂
- Molecular Weight : 346.47 g/mol
- Key Structural Differences :
- Features a benzothiazolo-triazole fused ring system instead of a triazolopyridine.
- Substitutes the tert-butylphenyl group with a 4-methylpiperidinyl group.
- Physicochemical Properties :
- Density : 1.48 g/cm³ (predicted)
- pKa : 0.82 (predicted), indicating weak acidity.
- Implications :
Chalcone Derivatives Bearing Triazolo[4,3-a]quinoxaline Moieties
- Example Structure: (Z)-{4-[(1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenyl}-3-substituted phenylprop-2-en-1-ones
- Key Structural Differences: Incorporates a triazoloquinoxaline core instead of triazolopyridine. Includes a chalcone (α,β-unsaturated ketone) backbone linked to substituted phenyl groups.
- Biological Activity :
Comparative Analysis Table
**Inferred from structural analogs.
Key Findings and Implications
Substituent Effects: Lipophilicity: The tert-butyl group in the target compound likely enhances membrane permeability compared to polar substituents like benzodioxin . Target Selectivity: Triazolopyridine vs. triazoloquinoxaline cores may influence kinase vs. tubulin binding preferences .
Synthetic Accessibility :
- Chalcone derivatives () require multi-step synthesis involving Claisen-Schmidt condensations, whereas sulfanyl-linked compounds (e.g., target compound) may be synthesized via thiol-ether couplings .
Biological Potency :
- The absence of an α,β-unsaturated ketone (as in chalcone derivatives) in the target compound may reduce tubulin polymerization inhibition but improve metabolic stability .
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